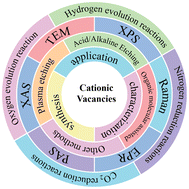Defect engineering: the role of cationic vacancies in photocatalysis and electrocatalysis
Journal of Materials Chemistry A Pub Date: 2023-10-17 DOI: 10.1039/D3TA04947G
Abstract
Defect engineering is an effective strategy for regulating and controlling the properties of photocatalysts and electrocatalysts. Creating specific catalytic centers allows precise modulation of their electronic and material characteristics, enhancing electron enrichment. Defects generate synergistic unsaturated sites as active catalytic sites for chemisorption and activation in catalysis. This article systematically discusses the role of cationic vacancies in defect engineering, covering aspects such as synthesis methods, testing techniques and applications. It comprehensively summarizes recent research, underscoring applications in hydrogen evolution reactions (HER), oxygen evolution reaction (OER), CO2 reduction reactions (CO2RR) and nitrogen reduction reactions (NRR). In particular, the key role of cationic vacancy defect strategies in various applications is highlighted. Finally, the future opportunities, challenges, and prospects for further development of cation-defect-engineered catalysts are anticipated. The objective of this report is to elucidate the nature of cationic vacancy catalysts and provide valuable insights for designing defective cationic catalysts for various catalytic reactions.


Recommended Literature
- [1] Boron–noble gas covalent bonds in borenium and boronium compounds†
- [2] PPEGMEMA-based cationic copolymers designed for layer-by-layer assembly†
- [3] Synthesis of n-type SiC nanowires with tailored doping levels
- [4] Azilsartan piperazine salt solvate and monohydrate: preparation, crystal structure, enhanced solubility and oral bioavailability†
- [5] Comparison between direct current and radiofrequency glow discharge mass spectrometry for the analysis of oxide-based samples
- [6] Cleavage and hydrodeoxygenation (HDO) of C–O bonds relevant to lignin conversion using Pd/Zn synergistic catalysis†
- [7] Structural variations in metal complexes of a tertiary α-hydroxyoxime†
- [8] A cobalt phosphide catalyst for the hydrogenation of nitriles†
- [9] Fluorescence probing of the ferric Fenton reaction via novel chelation†
- [10] Comparison of atomic emission spectrometric data obtained for aluminium standard samples of different origin

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 178064-02-3
-
CAS no.: 11016-71-0









